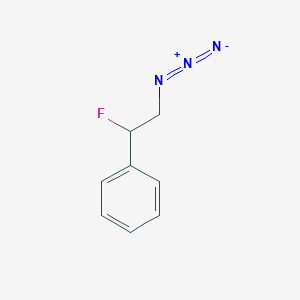
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a methoxymethoxy group and a dimethylamine group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine typically involves the following steps:
Formation of the Methoxymethoxy Group: The methoxymethoxy group can be introduced by reacting the corresponding alcohol with chloromethyl methyl ether in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.
Introduction of the Dimethylamine Group: The dimethylamine group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the synthesis of DNA or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxymethoxybenzoic Acid: Similar in structure but with a carboxylic acid group instead of the dimethylamine group.
8-Methoxymethoxy-1-naphthoic Acid: Similar in structure but with a carboxylic acid group instead of the dimethylamine group.
Uniqueness
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is unique due to the presence of both the methoxymethoxy and dimethylamine groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
116468-90-7 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
8-(methoxymethoxy)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17NO2/c1-15(2)12-8-4-6-11-7-5-9-13(14(11)12)17-10-16-3/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
WIOPBUAMUODUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
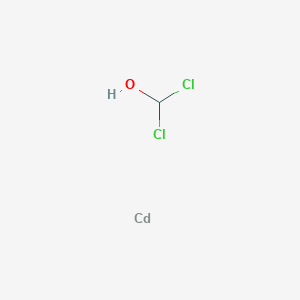
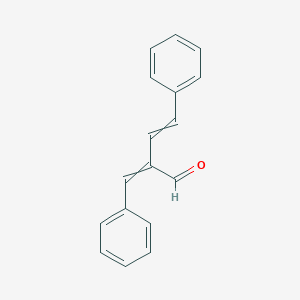
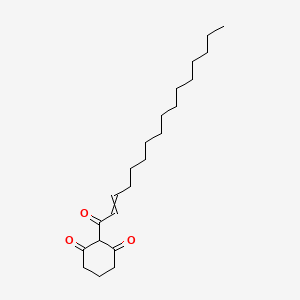
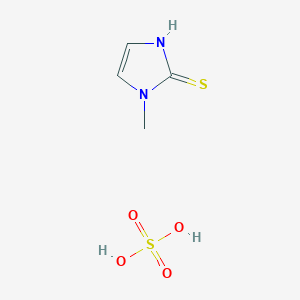
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

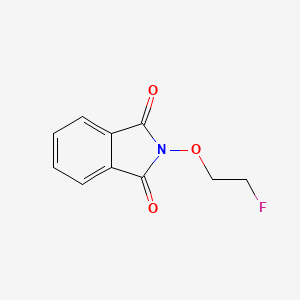
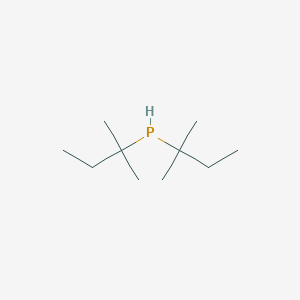

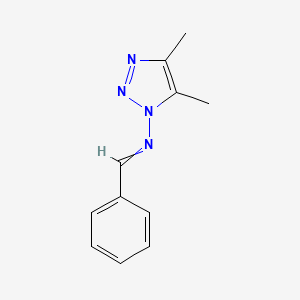
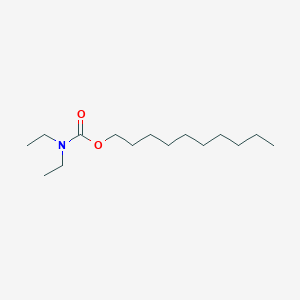
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
